Methylhydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

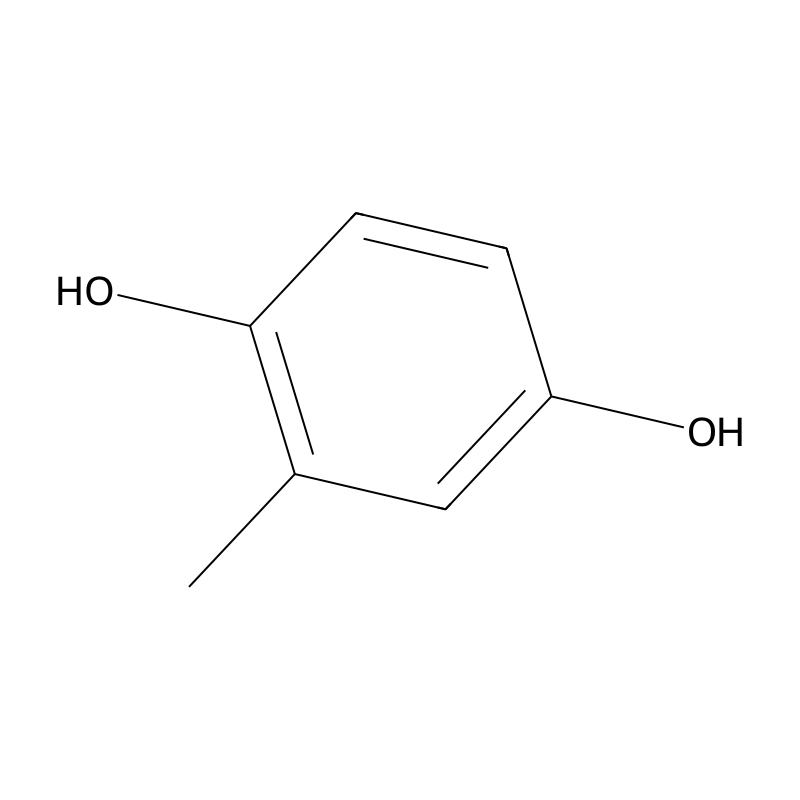

Methylhydroquinone, also known as 2-methylhydroquinone or 2,5-dihydroxytoluene, is an organic compound with the chemical formula C₇H₈O₂. This compound features a methyl group attached to a hydroquinone structure, which consists of a benzene ring with two hydroxyl groups in the ortho and para positions. Methylhydroquinone is recognized for its role in various

While MHQ doesn't have a well-defined biological role, its potential mechanism of action lies in its antioxidant properties. The hydroxyl groups in MHQ can scavenge free radicals, preventing them from damaging cells []. Additionally, MHQ might form quinones upon further oxidation, which could influence cellular signaling pathways, but more research is needed in this area [].

Angiogenesis Inhibition

Methylhydroquinone has been shown to exhibit anti-angiogenic properties in laboratory studies. Angiogenesis is the process of new blood vessel formation, which plays a crucial role in various diseases, including cancer and diabetic retinopathy. Studies have demonstrated that Methylhydroquinone can inhibit the migration and proliferation of endothelial cells, the building blocks of blood vessels [PubChem, National Institutes of Health (NIH): ]. This suggests its potential as a therapeutic agent for conditions dependent on uncontrolled blood vessel growth.

Anti-inflammatory Effects

Methylhydroquinone has also displayed anti-inflammatory properties in certain studies. Inflammation is a complex biological response to injury or infection and can contribute to various diseases. Research suggests that Methylhydroquinone may suppress the production of inflammatory mediators like cytokines, potentially offering benefits in managing inflammatory conditions [Journal of Agricultural and Food Chemistry, American Chemical Society (ACS): ]. However, more research is required to fully understand its anti-inflammatory mechanisms and potential therapeutic applications.

- Oxidation: Methylhydroquinone can be oxidized to form methylbenzoquinone.

- Reduction: It can also be reduced to yield methylhydroquinol.

- Polymerization: In the presence of certain catalysts, methylhydroquinone can participate in polymerization reactions, forming thermotropic polyesters .

The presence of the methyl group influences the reactivity and stability of methylhydroquinone compared to its parent compound, hydroquinone.

Methylhydroquinone exhibits various biological activities that contribute to its significance in pharmacology and biochemistry:

- Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

- Antimicrobial Activity: Studies have shown that methylhydroquinone possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

- Potential Therapeutic

Methylhydroquinone can be synthesized through several methods:

- From m-Cresol: One common method involves the oxidation of m-cresol using various oxidizing agents .

- Catalytic Processes: Another method includes contacting paramethoxyphenol or paradimethoxybenzene with a solid acid catalyst at temperatures ranging from 100°C to 300°C .

- Hydroxylation Reactions: Hydroxylation of toluene derivatives can also yield methylhydroquinone as a product .

These methods highlight the versatility in synthesizing this compound depending on available starting materials and desired purity levels.

Methylhydroquinone finds numerous applications across various fields:

- Chemical Industry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Food Industry: Methylhydroquinone serves as a food preservative due to its antioxidant properties.

- Cosmetics: Its ability to protect skin from oxidative stress makes it valuable in cosmetic formulations aimed at skin health .

Methylhydroquinone shares similarities with several other compounds within the hydroquinone family. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydroquinone | C₆H₆O₂ | Parent compound; lacks methyl group; strong antioxidant. |

| Toluquinol | C₇H₈O₂ | Similar structure; may have different biological activities. |

| 2-Ethylhydroquinone | C₈H₈O₂ | Ethyl group instead of methyl; varies in reactivity. |

| 4-Methylcatechol | C₇H₈O₂ | Hydroxy group at different position; distinct properties. |

Methylhydroquinone's unique position as a derivative of hydroquinone with an ortho-methyl group gives it distinct chemical reactivity and biological activity compared to these similar compounds. This uniqueness contributes significantly to its applications in various industries.

Bacterial Catabolic Pathways for Methylhydroquinone Metabolism

Methylhydroquinone degradation by bacteria involves sophisticated enzymatic systems that have evolved to metabolize this aromatic compound through multiple pathways. Several bacterial genera have demonstrated remarkable capabilities in methylhydroquinone catabolism, each utilizing distinct enzymatic mechanisms and metabolic strategies [1].

Burkholderia Species Degradation Mechanisms

Burkholderia species represent one of the most extensively studied groups for methylhydroquinone degradation. Burkholderia sp. strain NF100 utilizes a dual-enzyme system encoded on plasmid pNF1, consisting of methylhydroquinone monooxygenase (MhqA) and extradiol dioxygenase (MhqB) [1]. The MhqA enzyme catalyzes the NADPH-dependent hydroxylation of methylhydroquinone, while MhqB facilitates extradiol ring cleavage activity specifically toward 3-methylcatechol, though it exhibits very low activity toward 4-methylcatechol [1]. This plasmid-encoded system demonstrates the evolutionary adaptation of Burkholderia species to efficiently metabolize organophosphorus pesticide intermediates, as methylhydroquinone serves as an intermediate in fenitrothion degradation.

The catabolic gene cluster in Burkholderia sp. strain SJ98 reveals additional complexity in methylhydroquinone metabolism. This strain degrades 3-methyl-4-nitrophenol via methyl-1,4-benzoquinone and methylhydroquinone as intermediates before ring cleavage. The purified para-nitrophenol 4-monooxygenase (PnpA) catalyzes the monooxygenation of substrates to produce benzoquinone derivatives, which are subsequently reduced to methylhydroquinone by PnpB, a 1,4-benzoquinone reductase. This sequential enzymatic process demonstrates the metabolic flexibility of Burkholderia species in adapting their catabolic machinery to structurally similar compounds.

Pseudomonas Species Metabolic Pathways

Pseudomonas species have evolved sophisticated hydroquinone degradation pathways that effectively process methylhydroquinone derivatives. Pseudomonas fluorescens ACB produces a hydroquinone 1,2-dioxygenase (HQDO) that represents a novel member of the nonheme-iron(II)-dependent dioxygenase family. This enzyme demonstrates remarkable substrate specificity, catalyzing the ring fission of a wide range of hydroquinones to their corresponding 4-hydroxymuconic semialdehydes. The enzyme exhibits an apparent Km value of 2.2 μM for hydroquinone and maintains high catalytic efficiency with kcat values of 811 min⁻¹.

The structural characteristics of HQDO reveal its unique heterotetramic composition, consisting of α₂β₂ subunits with molecular weights of 17.8 kDa and 38.3 kDa respectively. Each β-subunit binds one iron(II) ion and one 4-hydroxybenzoate molecule, which serves as a competitive inhibitor with a Ki value of 14 μM. This enzyme system demonstrates exceptional versatility in processing methylated hydroquinone derivatives, with electron-donating methyl groups enhancing substrate conversion rates compared to electron-withdrawing substituents.

Pseudomonas sp. strain 1-7 utilizes a distinct pathway involving both hydroquinone and 4-nitrocatechol intermediates for para-nitrophenol degradation. The strain employs a gene cluster (pdcEDGFCBA) encoding multiple enzymes including hydroquinone 1,2-dioxygenase (PdcDE), which converts hydroquinone to 4-hydroxymuconic semialdehyde. This dual-pathway approach allows Pseudomonas species to efficiently process various phenolic compounds through convergent metabolic routes.

Arthrobacter Species Catabolic Systems

Arthrobacter species demonstrate specialized enzymatic capabilities for methylhydroquinone metabolism through their unique metabolic machinery. Arthrobacter ureafaciens CPR706 degrades 4-chlorophenol via the hydroquinone pathway, initially eliminating the chloro-substituent to form hydroquinone before proceeding through ring cleavage mechanisms. This strain exhibits broad substrate specificity, effectively degrading para-substituted phenols including 4-fluoro, 4-bromo, 4-iodo, and 4-nitrophenol through similar hydroquinone-mediated pathways.

The metabolic versatility of Arthrobacter species extends to their ability to process various methylated substrates. These organisms possess methylotrophic capabilities with amine oxidase serving as a key enzyme in methylated amine metabolism. The enzyme systems in Arthrobacter species demonstrate coordinate regulation patterns, with catalase activities supporting oxidative metabolic processes essential for methylhydroquinone transformation.

Sphingomonas Species Degradation Capabilities

Sphingomonas species represent highly effective degraders of aromatic compounds, including methylhydroquinone derivatives. Sphingomonas sp. strain TTNP3 produces a hydroquinone 1,2-dioxygenase that catalyzes the ring cleavage of hydroquinone to 4-hydroxymuconic semialdehyde. This extradiol dioxygenase demonstrates exceptional activity with methylated substrates, showing preferential cleavage between carbon-hydroxyl and neighboring carbon-hydrogen bonds rather than between carbon-hydroxyl and carbon-methyl groups.

The enzyme from Sphingomonas exhibits unique structural characteristics as a heterotetrameric protein, representing the first hydroquinone dioxygenase of this type found in the genus Sphingomonas. Mass spectrometry analysis reveals iron content of 1.4 moles per mole enzyme, with the enzyme losing activity upon oxygen exposure but being reactivatable by Fe(II) in the presence of ascorbate. This oxygen sensitivity reflects the enzyme's iron-dependent catalytic mechanism essential for aromatic ring cleavage.

| Bacterial Strain | Key Enzyme System | Degradation Product | Oxygen Requirement | Km Value (μM) | Degradation Efficiency |

|---|---|---|---|---|---|

| Burkholderia sp. NF100 | MhqA (monooxygenase), MhqB (dioxygenase) | 3-methylcatechol | Aerobic | Not reported | Complete degradation |

| Pseudomonas sp. 1-7 | PdcDE (hydroquinone 1,2-dioxygenase) | 4-hydroxymuconic semialdehyde | Aerobic | Not reported | Complete degradation |

| Pseudomonas fluorescens ACB | HQDO (hydroquinone 1,2-dioxygenase) | 4-hydroxymuconic semialdehyde | Aerobic | 2.2 | High efficiency |

| Sphingomonas sp. TTNP3 | Hydroquinone 1,2-dioxygenase | 4-hydroxymuconic semialdehyde | Aerobic | 2.2 | High efficiency |

| Arthrobacter ureafaciens CPR706 | Hydroquinone 1,2-dioxygenase | 4-hydroxymuconic semialdehyde | Aerobic | Not reported | Complete degradation |

Dioxygenase-Mediated Degradation Mechanisms in Environmental Microbes

Dioxygenase enzymes represent the cornerstone of methylhydroquinone degradation in environmental microorganisms, catalyzing the critical aromatic ring cleavage reactions that initiate complete mineralization pathways. These enzymes utilize molecular oxygen as a co-substrate to facilitate the oxygenolytic fission of aromatic rings, with different dioxygenase classes employing distinct mechanistic approaches.

Extradiol Dioxygenase Mechanisms

Extradiol dioxygenases utilize nonheme iron(II) cofactors to cleave aromatic rings meta to hydroxyl substituents, representing the predominant mechanism for methylhydroquinone degradation in environmental bacteria. These enzymes demonstrate remarkable versatility compared to their intradiol counterparts, processing a wider variety of substrates and occurring across diverse metabolic pathways. The catalytic mechanism proceeds through iron-alkylperoxo intermediates, with the metal ion serving as an electron conduit for single electron transfer from the metal-bound substrate anion to molecular oxygen.

The hydroquinone 1,2-dioxygenases found in Pseudomonas and Sphingomonas species exemplify this mechanistic class. These enzymes catalyze the conversion of methylhydroquinone to 4-hydroxymuconic semialdehyde through a coordinated reaction involving substrate binding, oxygen activation, and ring cleavage. The iron center adopts a trigonal bipyramidal geometry during catalysis, with specific amino acid residues facilitating substrate orientation and electron transfer processes.

Crystal structure analysis of PnpCD from Arthrobacter sp. strain JS443 reveals the detailed molecular architecture underlying extradiol ring cleavage. This two-subunit hydroquinone 1,2-dioxygenase contains an α-subunit of 38.3 kDa and a β-subunit of 18.0 kDa, with each catalytic unit employing a mononuclear nonheme Fe(II) center. The enzyme demonstrates selectivity for hydroquinone substrates over phenol, catechol, or resorcinol, highlighting the structural specificity required for methylhydroquinone metabolism.

Iron-Dependent Catalytic Mechanisms

The iron cofactors in methylhydroquinone-degrading dioxygenases undergo complex oxidation-reduction cycles during catalysis. Quantum mechanical calculations reveal that the catalytic process involves superoxo radical attack, oxygen-oxygen bond cleavage, three-membered ring closure and opening, and subsequent ring-opening reactions. The rate-determining step typically involves peroxo oxygen-oxygen bond cleavage, with specific amino acid residues serving as proton acceptors to facilitate electron transfer between substrate and dioxygen.

Enzyme stability and reactivation mechanisms represent critical factors in dioxygenase function. The hydroquinone dioxygenase from Sphingomonas sp. TTNP3 loses activity upon oxygen exposure but regains functionality through Fe(II) supplementation in the presence of ascorbate. This reversible inactivation reflects the sensitivity of iron cofactors to oxidative conditions and emphasizes the importance of reducing environments for sustained enzymatic activity.

Substrate specificity patterns reveal the structural requirements for effective methylhydroquinone degradation. Enzymes readily process substrates with electron-donating methyl or methoxy groups while showing reduced activity toward compounds containing electron-withdrawing substituents. The number and position of halogen substituents significantly influence both reaction rates and regioselectivity, with specific cleavage patterns depending on the electronic properties of the aromatic ring.

Cofactor-Free Dioxygenase Systems

Recent discoveries have revealed the existence of cofactor-free dioxygenases capable of processing quinoid compounds without metal cofactors or organic prosthetic groups. These enzymes catalyze spin-forbidden oxygen transfer reactions through unique mechanisms involving triplet dioxygen binding to deprotonated substrates followed by spin-state crossing to singlet configurations. The active-site architecture in these systems modulates substrate reactivity toward oxygen through specifically positioned amino acid residues that facilitate substrate positioning and activation.

The 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase represents a paradigmatic example of cofactor-free catalysis relevant to methylhydroquinone metabolism. This enzyme demonstrates that aromatic ring cleavage can proceed without traditional metal cofactors through carefully orchestrated active-site environments that promote direct substrate-oxygen interactions. Such mechanisms may represent evolutionary precursors to more complex metal-dependent systems or specialized adaptations for specific substrate classes.

Regulatory Mechanisms and Gene Expression

Dioxygenase gene expression in methylhydroquinone-degrading bacteria involves sophisticated regulatory networks that respond to substrate availability and environmental conditions. The MarR-type regulator MhqR in Bacillus subtilis controls multiple dioxygenases and quinone reductases, binding to specific operator sequences and regulating transcription in response to methylhydroquinone exposure. This regulatory system demonstrates the coordinated cellular response required for effective aromatic compound degradation.

Transcriptional analysis reveals that methylhydroquinone exposure induces expression of multiple enzyme systems simultaneously, including ring-cleavage dioxygenases, quinone reductases, and oxidoreductases. Real-time quantitative PCR studies show significant upregulation of dioxygenase genes in response to methylhydroquinone and related compounds, indicating the adaptive nature of bacterial degradation systems.

| Enzyme Type | Metal Cofactor | Substrate Specificity | Product Formation | Activity (units/mg) |

|---|---|---|---|---|

| Hydroquinone 1,2-dioxygenase | Fe(II) | Hydroquinone, methylhydroquinone | 4-hydroxymuconic semialdehyde | 6.1 μmol/min |

| Methylhydroquinone monooxygenase (MhqA) | NADPH-dependent | Methylhydroquinone | 3-methylcatechol | NADPH-dependent |

| Extradiol dioxygenase (MhqB) | Fe(II) | 3-methylcatechol | Ring cleavage products | Extradiol cleavage |

| Ring-cleavage dioxygenase | Fe(II) | Various substituted hydroquinones | Muconic acid derivatives | Variable |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 469 companies. For more detailed information, please visit ECHA C&L website;

Of the 26 notification(s) provided by 464 of 469 companies with hazard statement code(s):;

H302 (90.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (32.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (21.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (31.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (25.43%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (25.43%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (59.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol

Iván Cheng-Sánchez, José A Torres-Vargas, Beatriz Martínez-Poveda, Guillermo A Guerrero-Vásquez, Miguel Ángel Medina, Francisco Sarabia, Ana R QuesadaPMID: 31450731 DOI: 10.3390/md17090492

Abstract

Encouraged by the promising antitumoral, antiangiogenic, and antilymphangiogenic properties of toluquinol, a set of analogues of this natural product of marine origin was synthesized to explore and evaluate the effects of structural modifications on their cytotoxic activity. We decided to investigate the effects of the substitution of the methyl group by other groups, the introduction of a second substituent, the relative position of the substituents, and the oxidation state. A set of analogues of 2-substituted, 2,3-disubstituted, and 2,6-disubstituted derived from hydroquinone were synthesized. The results revealed that the cytotoxic activity of this family of compounds could rely on the hydroquinone/benzoquinone part of the molecule, whereas the substituents might modulate the interaction of the molecule with their targets, changing either its activity or its selectivity. The methyl group is relevant for the cytotoxicity of toluquinol, since its replacement by other groups resulted in a significant loss of activity, and in general the introduction of a second substituent, preferentially in the para position with respect to the methyl group, was well tolerated. These findings provide guidance for the design of new toluquinol analogues with potentially better pharmacological properties.Regulation of quinone detoxification by the thiol stress sensing DUF24/MarR-like repressor, YodB in Bacillus subtilis

Montira Leelakriangsak, Nguyen Thi Thu Huyen, Stefanie Töwe, Nguyen van Duy, Dörte Becher, Michael Hecker, Haike Antelmann, Peter ZuberPMID: 18208493 DOI: 10.1111/j.1365-2958.2008.06110.x

Abstract

Recently, we showed that the MarR-type repressor YkvE (MhqR) regulates multiple dioxygenases/glyoxalases, oxidoreductases and the azoreductase encoding yvaB (azoR2) gene in response to thiol-specific stress conditions, such as diamide, catechol and 2-methylhydroquinone (MHQ). Here we report on the regulation of the yocJ (azoR1) gene encoding another azoreductase by the novel DUF24/MarR-type repressor, YodB after exposure to thiol-reactive compounds. DNA binding activity of YodB is directly inhibited by thiol-reactive compounds in vitro. Mass spectrometry identified YodB-Cys-S-adducts that are formed upon exposure of YodB to MHQ and catechol in vitro. This confirms that catechol and MHQ are auto-oxidized to toxic ortho- and para-benzoquinones which act like diamide as thiol-reactive electrophiles. Mutational analyses further showed that the conserved Cys6 residue of YodB is required for optimal repression in vivo and in vitro while substitution of all three Cys residues of YodB affects induction of azoR1 transcription. Finally, phenotype analyses revealed that both azoreductases, AzoR1 and AzoR2 confer resistance to catechol, MHQ, 1,4-benzoquinone and diamide. Thus, both azoreductases that are controlled by different regulatory mechanisms have common functions in quinone and azo-compound reduction to protect cells against the thiol reactivity of electrophiles.Transcriptome and proteome analyses in response to 2-methylhydroquinone and 6-brom-2-vinyl-chroman-4-on reveal different degradation systems involved in the catabolism of aromatic compounds in Bacillus subtilis

Van Duy Nguyen, Carmen Wolf, Ulrike Mäder, Michael Lalk, Peter Langer, Ulrike Lindequist, Michael Hecker, Haike AntelmannPMID: 17407181 DOI: 10.1002/pmic.200700008

Abstract

Bacillus subtilis is exposed to a variety of antimicrobial compounds in the soil. In this paper, we report on the response of B. subtilis to the fungal-related antimicrobials 6-brom-2-vinyl-chroman-4-on (chromanon) and 2-methylhydroquinone (2-MHQ) using proteome and transcriptome analyses. Chromanon, a derivative of aposphaerins from Aposphaeria species caused predominant protein damage in B. subtilis as indicated by the induction of the HrcA, CtsR, and Spx regulons. The expression profile of the ganomycin-related substance 2-MHQ was similar to that of catechol as reflected by the common induction of the thiol-specific oxidative stress response. Several putative ring-cleavage dioxygenases and oxidoreductases were differentially up-regulated by 2-MHQ, catechol, and chromanon including yfiDE, ydfNOP, yodED, ycnDE, yodC, and ykcA. The nitroreductase encoding yodC gene is induced in response to catechol, 2-MHQ, and chromanon, which depend on the MarR-type repressor YodB. The yfiDE (catDE) operon encodes a catechol-2,3-dioxygenase which is most strongly induced by catechol. The yodED (mhqED), ydfNOP (mhqNOP) operons, and ykcA (mhqA) respond most strongly to 2-MHQ and encode putative hydroquinone-specific extradiol dioxygenases. The ycnDE operon was most strongly induced by chromanon. Mutational analyses revealed that the putative hydroquinone-specific dioxygenases MhqO and MhqA confer resistance to 2-MHQ in B. subtilis.The MarR-type repressor MhqR (YkvE) regulates multiple dioxygenases/glyoxalases and an azoreductase which confer resistance to 2-methylhydroquinone and catechol in Bacillus subtilis

Stefanie Töwe, Montira Leelakriangsak, Kazuo Kobayashi, Nguyen Van Duy, Michael Hecker, Peter Zuber, Haike AntelmannPMID: 17725564 DOI: 10.1111/j.1365-2958.2007.05891.x

Abstract

Catechol and 2-methylhydroquinone (2-MHQ) cause the induction of the thiol-specific stress response and four dioxygenases/glyoxalases in Bacillus subtilis. Using transcription factor arrays, the MarR-type regulator YkvE was identified as a repressor of the dioxygenase/glyoxalase-encoding mhqE gene. Transcriptional and proteome analyses of the DeltaykvE mutant revealed the upregulation of ykcA (mhqA), ydfNOP (mhqNOP), yodED (mhqED) and yvaB (azoR2) encoding multiple dioxygenases/glyoxalases, oxidoreductases and an azoreductase. Primer extension experiments identified sigma(A)-type promoter sequences upstream of mhqA, mhqNOP, mhqED and azoR2 from which transcription is elevated after thiol stress. DNase I footprinting analysis showed that YkvE protects a primary imperfect inverted repeat with the consensus sequence of tATCTcgaAtTCgAGATaaaa in the azoR2, mhqE and mhqN promoter regions. Analysis of mhqE-promoter-bgaB fusions confirmed the significance of YkvE binding to this operator in vivo. Adjacent secondary repeats were protected by YkvE in the azoR2 and mhqN promoter regions consistent with multiple DNA-protein binding complexes. DNA-binding activity of YkvE was not directly affected by thiol-reactive compounds in vitro. Mutational analyses showed that MhqA, MhqO and AzoR2 confer resistance to 2-MHQ. Moreover, the DeltaykvE mutant displayed a 2-MHQ and catechol resistant phenotype. YkvE was renamed as MhqR controlling a 2-MHQ and catechol-resistance regulon of B. subtilis.Novel application assigned to toluquinol: inhibition of lymphangiogenesis by interfering with VEGF-C/VEGFR-3 signalling pathway

M García-Caballero, S Blacher, J Paupert, A R Quesada, M A Medina, A NoëlPMID: 27018653 DOI: 10.1111/bph.13488

Abstract

Lymphangiogenesis is an important biological process associated with the pathogenesis of several diseases, including metastatic dissemination, graft rejection, lymphoedema and other inflammatory disorders. The development of new drugs that block lymphangiogenesis has become a promising therapeutic strategy. In this study, we investigated the ability of toluquinol, a 2-methyl-hydroquinone isolated from the culture broth of the marine fungus Penicillium sp. HL-85-ALS5-R004, to inhibit lymphangiogenesis in vitro, ex vivo and in vivo.We used human lymphatic endothelial cells (LECs) to analyse the effect of toluquinol in 2D and 3D in vitro cultures and in the ex vivo mouse lymphatic ring assay. For in vivo approaches, the transgenic Fli1:eGFPy1 zebrafish, mouse ear sponges and cornea models were used. Western blotting and apoptosis analyses were carried out to search for drug targets.

Toluquinol inhibited LEC proliferation, migration, tubulogenesis and sprouting of new lymphatic vessels. Furthermore, toluquinol induced apoptosis of LECs after 14 h of treatment in vitro, blocked the development of the thoracic duct in zebrafish and reduced the VEGF-C-induced lymphatic vessel formation and corneal neovascularization in mice. Mechanistically, we demonstrated that this drug attenuates VEGF-C-induced VEGFR-3 phosphorylation in a dose-dependent manner and suppresses the phosphorylation of Akt and ERK1/2.

Based on these findings, we propose toluquinol as a new candidate with pharmacological potential for the treatment of lymphangiogenesis-related pathologies. Notably, its ability to suppress corneal neovascularization paves the way for applications in vascular ocular pathologies.

Two spectral QSPR models of porphyrin macromolecules for chelating heavy metals and different ligands released from industrial solvents: CH

A R Akbarzadeh, M Nekoeifard, R Rahmatollah, M H KeshavarzPMID: 32460542 DOI: 10.1080/1062936X.2020.1747534

Abstract

Two simple and reliable correlations are introduced for the prediction of emission and absorption of porphyrins and their derivatives, i.e. metalloporphyrins and ligand coordinated metalloporphyrins. They can be used to sense the extracted precious metals. The proposed models require only simple structural parameters such as the number of carbon, metal and metal-free molecular fragments of desirable porphyrins or their derivatives. Since the proposed models depend on molecular structures of the desired compounds, they can be easily applied for complex molecular structures. Experimental data of 272 porphyrin derivatives were used to derive and test the novel models for the assessment of their emission (.) and absorption (

.) values in three solvents namely dichloromethane, toluene and chloroform. The values of the coefficients of determination (

) for the training set (183 compounds) in dichloromethane and three different test sets, corresponding to the three mentioned solvents, for the emission and absorption correlations were greater than 0.70. The calculated values of the root-mean-square error (

) for the training sets of

. and

. correlations were equal to 7.56 and 4.86 nm, respectively. Further statistical parameters also confirm the high reliability of the new models.

Unexpected Biosynthesis of Fluorescein-Like Arthrocolins against Resistant Strains in an Engineered

Yong-Hong Chen, Jiang-Bo He, Xue Bai, Xiao-Nian Li, Lan-Feng Lu, Yan-Chun Liu, Ke-Qin Zhang, Sheng-Hong Li, Xue-Mei NiuPMID: 31343888 DOI: 10.1021/acs.orglett.9b02371

Abstract

Here we provide an unprecedented biofactory where fluorescent dye-like complex xanthenes could be produced in an engineered. Feeding the strain with toluquinol or hydroquinones resulted in production of novel "unnatural" natural products including four arthrocolins embedded with indolyltriphenyl quaternary carbons. Arthrocolins

-

potently inhibited various human cancer cell lines including paclitaxel-resistant cell line A549/Taxol and methicillin-resistant

and immensely restored the sensitivity of intractable fluconazole-resistant human pathogen

to fluconazole.

Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1

Masahiro Takeo, Kenta Yamamoto, Masashi Sonoyama, Kana Miyanaga, Nana Kanbara, Koichi Honda, Dai-Ichiro Kato, Seiji NegoroPMID: 29699943 DOI: 10.1016/j.jbiosc.2018.04.001

Abstract

3-Methyl-4-nitrophenol (3M4NP) is formed in soil as a hydrolysis product of fenitrothion, one of the major organophosphorus pesticides. A Pseudomonas strain was isolated as a 3M4NP degrader from a crop soil and designated TSN1. This strain utilized 3M4NP as a sole carbon and energy source. To elucidate the biodegradation pathway, we performed transposon mutagenesis with pCro2a (mini-Tn5495) and obtained three mutants accumulating a dark pink compound(s) from 3M4NP. Rescue cloning and sequence analysis revealed that in all mutants, the transposon disrupted an identical aromatic compound meta-cleaving dioxygenase gene, and a monooxygenase gene was located just downstream of the dioxygenase gene. These two genes were designated mnpC and mnpB, respectively. The gene products showed high identity with the methylhydroquinone (MHQ) monooxygenase (58%) and the 3-methylcatechol 2,3-dioxygenase (54%) of a different 3M4NP degrader Burkholderia sp. NF100. The transposon mutants converted 3M4NP or MHQ into two identical metabolites, one of which was identified as 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) by GC/MS analysis. Furthermore, two additional genes (named mnpA1 and mnpA2), almost identical to the p-nitrophenol monooxygenase and the p-benzoquinone reductase genes of Pseudomonas sp. WBC-3, were isolated from the total DNA of strain TSN1. Disruption of mnpA1 resulted in the complete loss of the 3M4NP degradation activity, demonstrating that mnpA1 encodes the initial monooxygenase for 3M4NP degradation. The purified mnpA2 gene product could efficiently reduce methyl p-benzoquinone (MBQ) into MHQ. These results suggest that strain TSN1 degrades 3M4NP via MBQ, MHQ, and 2H5MBQ in combination with mnpA1A2 and mnpCB, existing at different loci on the genome.Toluquinol, a marine fungus metabolite, is a new angiosuppresor that interferes with the Akt pathway

Melissa García-Caballero, Manuel Marí-Beffa, Librada Cañedo, Miguel Ángel Medina, Ana R QuesadaPMID: 23603293 DOI: 10.1016/j.bcp.2013.04.007

Abstract

Toluquinol, a methylhydroquinone produced by a marine fungus, was selected in the course of a blind screening for new potential inhibitors of angiogenesis. In the present study we provide the first evidence that toluquinol is a new anti-angiogenic-compound. In a variety of experimental systems, representing the sequential events of the angiogenic process, toluquinol treatment of activated endothelial cells resulted in strong inhibitory effect. Toluquinol inhibited the growth of endothelial and tumor cells in culture in the micromolar range. Our results indicate that the observed growth inhibitory effect could be due, at least in part, to an induction of apoptosis. Toluquinol induced endothelial cell death is mediated via apoptosis after a cell cycle block and caspase activation. Capillary tube formation on Matrigel and migratory, invasive and proteolytic capabilities of endothelial cells were inhibited by addition of toluquinol at subtoxic concentrations. Inhibition of the mentioned essential steps of in vitro angiogenesis agrees with the observed inhibition of the in vivo angiogenesis, substantiated by using the chick chorioallatoic membrane assay and confirmed by the murine Matrigel plug, the zebrafish embryo neovascularization and the zebrafish caudal fin regeneration assays. Data here shown altogether indicate that toluquinol has antiangiogenic effects both in vitro and in vivo that are exerted partly by suppression of the VEGF and FGF-induced Akt activation of endothelial cells. These effects are carried out at lower concentrations to those required for other inhibitors of angiogenesis, what makes toluquinol a promising drug candidate for further evaluation in the treatment of cancer and other angiogenesis-related pathologies.Targeted synthesis of novel β-lactam antibiotics by laccase-catalyzed reaction of aromatic substrates selected by pre-testing for their antimicrobial and cytotoxic activity

Annett Mikolasch, Oliver Hildebrandt, Rabea Schlüter, Elke Hammer, Sabine Witt, Ulrike LindequistPMID: 26780358 DOI: 10.1007/s00253-016-7288-z